1-Deoxy-D-ribulose

Description

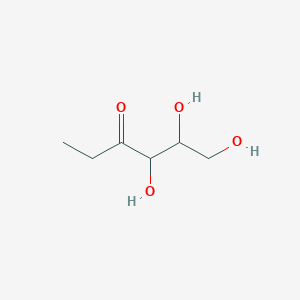

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12O4 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

4,5,6-trihydroxyhexan-3-one |

InChI |

InChI=1S/C6H12O4/c1-2-4(8)6(10)5(9)3-7/h5-7,9-10H,2-3H2,1H3 |

InChI Key |

KDDGOKLLKWTTGK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C(CO)O)O |

Origin of Product |

United States |

Enzymology of 1 Deoxy D Xylulose 5 Phosphate Synthesis and Conversion

1-Deoxy-D-xylulose 5-Phosphate Synthase (DXS/DXPS)

1-Deoxy-D-xylulose 5-phosphate synthase (DXS), also known as DXPS, is a key enzyme that catalyzes the first and rate-limiting step in the mevalonate-independent (MEP) pathway for isoprenoid biosynthesis. ebi.ac.ukresearchgate.net This pathway is essential in most bacteria, algae, and plant plastids for the synthesis of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal precursors for all isoprenoids. researchgate.net The enzyme facilitates a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent condensation reaction between pyruvate (B1213749) and D-glyceraldehyde 3-phosphate (D-GAP) to produce 1-deoxy-D-xylulose 5-phosphate (DXP) and carbon dioxide. nih.govwikipedia.orgnih.gov

The catalytic mechanism of DXS involves a series of steps characteristic of ThDP-dependent enzymes. ebi.ac.uk The process begins with the deprotonation of the C2 atom of the thiazolium ring of ThDP, forming a reactive ylide. ebi.ac.uk This ylide attacks the carbonyl group of the first substrate, pyruvate, leading to the formation of a covalent C2α-lactylThDP (LThDP) intermediate. researchgate.net A key feature of the DXS mechanism is the stabilization of this pre-decarboxylation intermediate. pnas.orgnih.gov The binding of the second substrate, D-GAP, then triggers the decarboxylation of the LThDP intermediate, resulting in the formation of a hydroxyethyl-ThDP carbanion/enamine intermediate. ebi.ac.uknih.gov This intermediate subsequently performs a nucleophilic attack on the carbonyl group of D-GAP, forming a new carbon-carbon bond and ultimately yielding the product, 1-deoxy-D-xylulose 5-phosphate (DXP), and regenerating the ThDP cofactor. ebi.ac.uk

Unlike many other ThDP-dependent enzymes that follow a ping-pong mechanism, kinetic studies on DXS from Deinococcus radiodurans and Plasmodium vivax have shown that the enzyme follows a random sequential kinetic mechanism. nih.govresearchgate.netusf.edu This means that both substrates, pyruvate and D-GAP, can bind to the enzyme independently and in any order before the catalytic reaction occurs. nih.gov Product inhibition studies with DXP showed it to be a competitive inhibitor against pyruvate.

Kinetic parameters for DXS have been determined for various organisms. For instance, the enzyme from Rhodobacter capsulatus exhibits a Km for D-GAP of 226 ± 32 µM and for pyruvate of 1.1 ± 0.3 mM, with a kcat of 246 ± 13 min−1. nih.gov

| Enzyme Source | Substrate | Km | kcat |

| Rhodobacter capsulatus | D-Glyceraldehyde 3-Phosphate | 226 ± 32 µM | 246 ± 13 min-1 |

| Rhodobacter capsulatus | Pyruvate | 1.1 ± 0.3 mM | 246 ± 13 min-1 |

DXS exhibits a degree of substrate promiscuity, particularly concerning the acceptor substrate. While D-glyceraldehyde 3-phosphate is the natural acceptor, the enzyme can also utilize other aldehydes. nih.gov Studies have demonstrated that glyceraldehyde is also an acceptor substrate, indicating that the phosphate (B84403) moiety is not strictly required for binding and catalysis. nih.gov Research has revealed flexibility in the acceptor substrate binding pocket, accommodating non-polar substrates. acs.orgnih.gov Furthermore, under certain conditions, DXS can even utilize pyruvate as both the donor and acceptor substrate, highlighting an unexpected catalytic versatility. acs.orgnih.gov This promiscuity suggests that the enzyme's active site has the capacity to bind a range of aldehyde-containing molecules, although typically with lower efficiency than the natural substrate. nih.gov

The catalytic activity of DXS is fundamentally dependent on the cofactor thiamine diphosphate (ThDP). nih.govnih.gov ThDP is bound at the active site, which is located at the interface of domains I and II within a single monomer. researchgate.netnih.gov The cofactor is held in a specific, strained conformation that is believed to lower the pKa of the C2 hydrogen on the thiazolium ring, facilitating the initial deprotonation step essential for catalysis. nih.gov The diphosphate moiety of ThDP serves as a primary anchor, binding the cofactor to the enzyme. nih.gov The 4'-aminopyrimidine ring of ThDP also plays a crucial catalytic role, participating in intramolecular proton transfers during the reaction cycle. nih.govnih.gov The N1′ atom and the N4′-amino group of this ring are considered essential for coenzyme activity. nih.gov The cofactor forms covalent intermediates with the substrate, specifically the C2α-lactylThDP adduct with pyruvate, which is a central step in the enzyme's catalytic mechanism. researchgate.net

Crystal structures of DXS have been solved for several organisms, including Escherichia coli and Deinococcus radiodurans. researchgate.netnih.gov These structures reveal that DXS is a homodimer, with each monomer consisting of three distinct domains: Domain I, Domain II, and Domain III. researchgate.netnih.govmdpi.com

Domain I (residues ~1-319) is primarily involved in binding the pyrophosphate part of the ThDP cofactor and the associated Mg2+ ion. nih.gov

Domain II (residues ~320-495) contributes to the formation of the active site. nih.gov

Domain III (residues ~496-629), whose function is less clear, may have a regulatory role. nih.gov

A defining feature of DXS is the novel arrangement of these domains compared to other ThDP-dependent enzymes like transketolase or the E1 subunit of pyruvate dehydrogenase. researchgate.netnih.gov In DXS, the active site is located at the interface of domains I and II within the same monomer. nih.govnih.gov This is a significant distinction from enzymes like transketolase, where the active site is formed at the interface between two different monomers (the dimer interface). nih.gov The ThDP cofactor is largely buried within the active site, with the reactive C2 atom of the thiazolium ring exposed to a pocket that serves as the substrate-binding site. researchgate.netnih.gov Hydrogen-deuterium exchange mass spectrometry studies have provided insights into the enzyme's conformational dynamics, showing that the binding of substrates induces structural changes. pnas.orgnih.gov A "closed" conformation is thought to stabilize the LThDP intermediate, while the binding of D-GAP promotes an "open" conformation that facilitates decarboxylation and product release. pnas.orgnih.gov

Structural Biology and Conformational Dynamics of DXS

Active Site Architecture and Ligand Binding of 1-Deoxy-D-xylulose 5-Phosphate Synthase (DXPS)

1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the condensation of pyruvate and D-glyceraldehyde 3-phosphate (GAP) to form DXP. researchgate.net The active site of DXPS is uniquely located at the interface of domains I and II within a single monomer, a notable difference from other ThDP-dependent enzymes where the active site is typically found at a dimer interface. researchgate.net This structural arrangement creates a large active site volume capable of accommodating the ternary complex formed during its random sequential mechanism. nih.gov

The binding of the cofactor ThDP is a critical prerequisite for catalysis. Upon binding, the ThDP is mostly buried within the active site, with its reactive C-2 atom of the thiazolium ring positioned towards a pocket that constitutes the substrate-binding site. researchgate.net Structural analyses have revealed that the binding of ThDP induces conformational changes, particularly involving a loop in domain I that helps shape the active site and contributes to diphosphate binding. researchgate.net

The interaction with substrates is also a highly regulated process. Fluoropyruvate, an analog of the natural substrate pyruvate, has been shown to act as an inhibitor by forming an acetylated adduct with ThDP in the active site. ebi.ac.uk The binding of the first substrate, pyruvate, leads to the formation of the C2α-lactyl-ThDP (LThDP) intermediate, which is stabilized within the active site. nih.gov The subsequent binding of the second substrate, D-glyceraldehyde 3-phosphate (GAP), is crucial for triggering the decarboxylation of LThDP and the subsequent formation of DXP. Current time information in Tampa, FL, US.

Allosteric Regulation and Conformational Changes in DXPS

The catalytic activity of DXPS is intricately regulated by allosteric mechanisms and significant conformational changes. Unlike the classic ping-pong mechanism of other ThDP-dependent enzymes, DXPS follows a random sequential, preferred order mechanism. nih.gov A key feature of this enzyme is the stabilization of the predecarboxylation intermediate, LThDP. wikipedia.orgnih.gov The decarboxylation of this intermediate is triggered by the binding of the second substrate, GAP. wikipedia.orgnih.gov

Hydrogen-deuterium exchange mass spectrometry (HDX-MS) studies have provided detailed insights into the dynamic conformational changes of DXPS upon ligand binding. Current time information in Tampa, FL, US. These studies have revealed the existence of both open and closed conformations of the enzyme. nih.gov In the absence of ligands, both conformations are present. Current time information in Tampa, FL, US. The binding of a substrate analog favors a closed conformation, which is critical for stabilizing the LThDP intermediate. Current time information in Tampa, FL, US.researchgate.net Conversely, the addition of GAP and the product DXP induces an open conformation, facilitating the decarboxylation of LThDP and the release of the final product, DXP. Current time information in Tampa, FL, US.researchgate.net

This dynamic interplay between open and closed states, modulated by substrate and product binding, highlights the sophisticated regulatory mechanism governing DXPS activity. These conformational shifts are not localized but involve significant movements of active center loops, a feature that distinguishes DXPS mechanistically from other ThDP-dependent enzymes. Current time information in Tampa, FL, US. Furthermore, the end products of the MEP pathway, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), act as allosteric inhibitors of DXPS. researchgate.netyoutube.com Their binding to a site distinct from the active site promotes the monomerization of the active DXS dimer, leading to a feedback regulation of the pathway. researchgate.netyoutube.com

| Ligand | Effect on DXPS Conformation | Catalytic Consequence |

| None | Equilibrium between open and closed states | Basal activity |

| Substrate analog | Favors closed conformation | Stabilization of LThDP intermediate |

| D-glyceraldehyde 3-phosphate (GAP) | Induces open conformation | Triggers decarboxylation of LThDP |

| 1-Deoxy-D-xylulose 5-phosphate (DXP) | Induces open conformation | Facilitates product release |

| Isopentenyl diphosphate (IPP) / Dimethylallyl diphosphate (DMAPP) | Promotes monomerization | Feedback inhibition |

1-Deoxy-D-xylulose 5-Phosphate Reductoisomerase (DXR/IspC)

Following its synthesis, DXP is converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by the enzyme 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC. wikipedia.org This is the first committed step of the MEP pathway. nih.gov

Enzymatic Conversion of DXP to 2-C-Methyl-D-Erythritol 4-Phosphate (MEP)

The conversion of DXP to MEP is a two-step process involving an intramolecular rearrangement (isomerization) followed by a reduction. nih.gov This reaction is catalyzed by DXR and is reversible, although the equilibrium favors the formation of MEP. nih.gov The enzyme interconverts the aldose DXP into the branched-chain ketose MEP. researchgate.netwikipedia.org This transformation is crucial for the subsequent steps of the MEP pathway leading to the synthesis of isoprenoid precursors. nih.gov

NADPH-Dependent Reduction Mechanism

The reduction step of the DXR-catalyzed reaction is dependent on the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate). pnas.org The enzyme utilizes NADPH to reduce the aldehyde intermediate that is formed after the initial isomerization of DXP. researchgate.net While NADH can substitute for NADPH, the reaction rate is significantly lower, indicating a strong preference for NADPH. pnas.org The reaction also requires the presence of a divalent cation, with Mn2+, Co2+, or Mg2+ being effective, and Mn2+ often being the most potent. wikipedia.orgpnas.org The proposed mechanism for this reaction is believed to follow a retro-aldol/aldol model. nih.gov

Structural Analysis of DXR and Its Complexes

Structural studies of DXR have provided valuable insights into its function and inhibition. The enzyme forms a dimeric structure. ebi.ac.uk Crystal structures of DXR in complex with its substrate DXP and various inhibitors have been determined. wikipedia.org These studies reveal that inhibitors like fosmidomycin (B1218577) mimic the reaction intermediate and bind to the active site. researchgate.net The binding of inhibitors can induce conformational changes in the enzyme, particularly in the catalytic loop. researchgate.net Furthermore, structural analyses have identified a lipophilic pocket adjacent to the active site, which can be exploited for the design of more potent and specific DXR inhibitors. rsc.org The binding of the cofactor NADPH has also been characterized, showing that its adenine moiety can adopt different orientations stabilized by interactions with conserved arginine residues. researchgate.net Understanding the structural details of these complexes is crucial for the development of novel antimicrobial and antimalarial drugs targeting the MEP pathway. nih.gov

Ancillary Enzymes in the MEP Pathway Facilitating DXP Metabolism

The MEP pathway consists of a total of seven enzymatic steps. researchgate.net Following the formation of MEP by DXR, the subsequent enzymes are:

IspD (4-diphosphocytidyl-2-C-methyl-D-erythritol synthase): Catalyzes the synthesis of 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME) from MEP and CTP. researchgate.net

IspE (4-diphosphocytidyl-2-C-methyl-D-erythritol kinase): Phosphorylates CDP-ME to produce 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-MEP). researchgate.net

IspF (2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase): Catalyzes the cyclization of CDP-MEP to form 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcDP). researchgate.net Interestingly, the activity of IspF can be enhanced and sustained by MEP, the product of the DXR reaction. nih.gov

IspG (4-hydroxy-3-methylbut-2-enyl diphosphate synthase): Converts MEcDP to (E)-4-hydroxy-3-methyl-but-2-enyl diphosphate (HMBDP). researchgate.net

IspH (4-hydroxy-3-methylbut-2-enyl diphosphate reductase): Catalyzes the final step, the conversion of HMBDP to both IPP and DMAPP. researchgate.net

Genetic and Molecular Regulation of 1 Deoxy D Xylulose 5 Phosphate Biosynthesis

DXS Gene Family Organization and Phylogeny in Plants

In contrast to many other enzymes in the MEP pathway which are encoded by single-copy genes, DXS is typically encoded by a small multigene family in plants. oup.comnih.gov This family structure allows for differential regulation and functional specialization. Phylogenetic analyses of DXS proteins from various plant species have consistently revealed the classification of these genes into three distinct clades or groups. mdpi.comnih.govnih.gov

Bioinformatic studies indicate that all plant DXS genes likely evolved from a single ancestral gene, subsequently diverging into the three main branches. nih.govnih.gov This evolutionary history has facilitated the development of specialized roles for DXS isoforms, contributing to the metabolic diversity observed in plants. nih.gov While most plants possess genes from these three clades, the exact number can vary; for instance, many Solanaceae species have three DXS genes, whereas Arabidopsis thaliana and Oryza sativa (rice) also have three. nih.gov

The three clades of the DXS gene family exhibit distinct functions and expression patterns, suggesting a division of labor in isoprenoid biosynthesis.

Clade I (or Class 1): Members of this clade are generally considered "housekeeping" genes. nih.govnih.gov They are involved in the synthesis of essential isoprenoids required for primary metabolism and photosynthesis, such as chlorophylls (B1240455) and carotenoids. nih.gov For example, Arabidopsis AtDXS1 and rice OsDXS1 fall into this category. nih.govnih.gov These genes are often highly expressed in photosynthetic tissues like leaves and their expression can be light-dependent. nih.govnih.gov In Salvia miltiorrhiza, SmDXS1 is highly expressed in leaves, stems, and flowers, consistent with a role in primary metabolism. researchgate.net

Clade II (or Class 2): This clade is typically associated with the biosynthesis of specialized or secondary isoprenoids that play roles in defense, signaling, and ecological interactions. mdpi.comnih.gov Their expression is often induced by specific developmental or environmental cues. For example, some Clade II DXS genes are involved in producing phytoalexins in rice, ginkgolides in Ginkgo biloba, and oleoresin in Norway spruce. nih.gov In tomato, the SlDXS2 gene is involved in the synthesis of specialized isoprenoids. mdpi.com Similarly, SmDXS2 and SmDXS3 in Salvia miltiorrhiza are implicated in secondary terpenoid biosynthesis, with SmDXS2 being highly expressed in root cortices where bioactive tanshinones accumulate. researchgate.net

Clade III (or Class 3): The function of this clade is the least understood and appears to be more divergent. mdpi.comresearchgate.net Some studies suggest that Clade III DXS proteins may have functions unrelated to isoprenoid biosynthesis or are involved in specific developmental processes like post-embryonic development and reproduction. mdpi.comnih.gov In maize, the expression of a Clade III DXS gene correlates with carotenoid accumulation in seeds. oup.com In Salvia miltiorrhiza, the expression of SmDXS4, a Clade III member, is ubiquitous, suggesting a more general, yet undefined, role. researchgate.net

| Clade | Primary Function | Typical Expression Location | Example Genes |

|---|---|---|---|

| Clade I | Housekeeping roles; synthesis of primary isoprenoids (e.g., chlorophylls, carotenoids). nih.govnih.gov | Photosynthetic tissues (leaves, stems). nih.govresearchgate.net | AtDXS1 (Arabidopsis), OsDXS1 (Rice), SmDXS1 (Salvia miltiorrhiza). nih.govnih.govresearchgate.net |

| Clade II | Synthesis of specialized/secondary isoprenoids for defense and signaling. mdpi.comnih.gov | Induced in specific tissues/conditions (e.g., roots, response to stress). researchgate.net | SlDXS2 (Tomato), OsDXS2 (Rice), SmDXS2 (Salvia miltiorrhiza). mdpi.comnih.govresearchgate.net |

| Clade III | Divergent and less understood; may be involved in specific developmental processes or have non-isoprenoid functions. mdpi.comnih.gov | Varies; can be ubiquitous or tissue-specific (e.g., seeds). researchgate.netoup.com | ZmDXS3 (Maize), SmDXS4 (Salvia miltiorrhiza). researchgate.netoup.com |

Gene duplication events, including whole-genome duplications (WGDs) and single-gene duplications, have been instrumental in the expansion and evolution of the DXS gene family. frontiersin.org Following duplication, the resulting gene pairs can have several fates, but retention often involves functional divergence, where the copies either acquire new functions (neofunctionalization) or partition the ancestral functions (subfunctionalization). frontiersin.orgnih.gov

This divergence is a major driver of metabolic complexity in plants. nih.gov In the DXS family, duplication has allowed for the evolution of specialized isoforms (Clade II) dedicated to secondary metabolism from housekeeping ancestors (Clade I). researchgate.net The divergence can occur at multiple levels. Changes in the protein-coding sequence can alter enzyme kinetics or substrate specificity. More commonly, divergence occurs in the regulatory regions of the genes, leading to different expression patterns. frontiersin.org For example, the differential expression of SmDXS2 and SmDXS3 in Salvia miltiorrhiza, both belonging to Clade II, suggests subfunctionalization where they participate in defense-related terpenoid biosynthesis in different tissues or in response to different stimuli. researchgate.net

Transcriptional Regulation of DXS and DXR Genes

The transcription of DXS and DXR genes is a primary level of control for the MEP pathway, responding to a multitude of internal developmental signals and external environmental cues. oup.com Coordinated expression of DXS and DXR has been observed in several plant systems, suggesting a parallel regulation mechanism to control the metabolic flux. nih.gov

The promoters of DXS and DXR genes contain various cis-acting regulatory elements, which are specific DNA sequences that serve as binding sites for transcription factors. nih.gov The analysis of these elements provides insights into the transcriptional control of the genes.

In silico analysis of promoter regions has identified several key elements. For instance, the promoters of SlDXS genes in tomato contain hormone-responsive elements such as the CGTCA-motif and TGACG-motif (responsive to methyl jasmonate, MeJA), and ABRE (abscisic acid-responsive element). researchgate.net Similarly, analysis of the TwTPS27a/b promoters from Tripterygium wilfordii, a downstream gene in a terpenoid pathway, revealed fungal elicitor-responsive elements (TTGACC) and MeJA-responsive elements, highlighting common regulatory themes in terpenoid biosynthesis pathways. mdpi.com The presence of these elements indicates that the expression of DXS and DXR is tightly linked to plant hormone signaling pathways.

| Cis-Acting Element | Associated Response | Reference |

|---|---|---|

| CGTCA-motif / TGACG-motif | Methyl Jasmonate (MeJA) responsiveness | researchgate.netresearchgate.net |

| ABRE (Abscisic acid-responsive element) | Abscisic Acid (ABA) responsiveness, drought stress | researchgate.netresearchgate.net |

| ERE (Ethylene-responsive element) | Ethylene responsiveness | researchgate.net |

| TCA-element | Salicylic acid responsiveness | researchgate.net |

| Light-responsive elements (e.g., G-box) | Regulation by light | oup.com |

The expression of DXS and DXR genes is dynamically regulated by various environmental and hormonal signals, allowing the plant to adjust isoprenoid production to meet physiological demands.

Light: Light is a crucial regulator, particularly for Clade I DXS genes involved in photosynthesis. In Arabidopsis, the transcript levels of both DXS and DXR are induced by light, which aligns with their role in producing chlorophylls and carotenoids. oup.comnih.gov Transcript levels for all MEP pathway genes have been shown to fluctuate on a 24-hour cycle, peaking just before dawn. researchgate.net

Hormonal Cues: Phytohormones are key signaling molecules that modulate gene expression. Methyl jasmonate (MeJA), a hormone involved in defense responses, has been shown to induce the expression of DXS and DXR in various plants, including Tripterygium wilfordii and Atractylodes lancea. nih.govcdnsciencepub.comcdnsciencepub.com This induction often correlates with an increase in the production of defensive secondary metabolites. cdnsciencepub.com Abscisic acid (ABA), a hormone involved in stress responses, also regulates these genes, as indicated by the presence of ABRE elements in their promoters. researchgate.net

Environmental Stress: Abiotic and biotic stresses trigger changes in DXS and DXR expression. Mechanical wounding and fungal elicitors can induce the transcription of specific DXS gene types, particularly those in Clade II, supporting their role in defense. nih.govresearchgate.net Other stresses like osmotic stress, dehydration, and extreme temperatures also modulate the transcription of MEP pathway genes. ub.edu

Post-Transcriptional and Translational Regulation of DXS/DXPS

Beyond transcriptional control, the activity of the MEP pathway is also finely tuned at the post-transcriptional and translational levels. oup.com These mechanisms provide a more rapid and dynamic means of regulating enzyme levels and activity in response to metabolic feedback and cellular conditions. nih.gov

Post-transcriptional regulation can involve processes like mRNA splicing, stability, and transport. khanacademy.orgyoutube.com In eukaryotes, modifications such as the 5' cap and 3' poly-A tail are crucial for mRNA stability and translation efficiency. khanacademy.orgyoutube.com

A significant mode of regulation for DXS involves controlling the protein level through degradation. oup.com Studies in Arabidopsis have revealed that DXS protein is targeted for degradation by the Casein Lytic Proteinase (Clp) complex located in the plastid stroma. oup.com This degradation is a fundamental mechanism for regulating DXS activity. Under certain conditions, such as heat stress, a J-domain protein (J20) can direct misfolded DXS to either chaperone proteins for refolding or to the Clp protease for degradation. oup.com

Furthermore, the levels of DXS and DXR proteins are subject to feedback regulation from downstream metabolites of the MEP pathway. nih.gov An accumulation of the final products, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), can lead to an allosteric feedback inhibition of DXS activity. nih.govnih.gov This inhibition is proposed to occur through the binding of IPP/DMAPP to the DXS enzyme, which promotes its disassembly from an active dimeric form to an inactive monomeric form. nih.gov This metabolic feedback ensures that the pathway output is tightly matched to the plant's demand for isoprenoids. nih.gov

Feedback Inhibition by Pathway Intermediates and Products

The activity of the MEP pathway is tightly regulated through feedback inhibition, a common biological control mechanism where the end products of a pathway inhibit an early, often rate-limiting, enzymatic step. This ensures that the production of isoprenoid precursors is finely tuned to the cell's metabolic needs, preventing over-accumulation of intermediates.

The primary enzyme subject to this regulation is 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which catalyzes the first committed step of the MEP pathway. oup.com Research has demonstrated that the final products of the MEP pathway, isopentenyl diphosphate (IDP) and its isomer dimethylallyl diphosphate (DMADP), act as potent feedback inhibitors of DXS. nih.govnih.gov This inhibition is competitive with respect to the enzyme's cofactor, thiamine (B1217682) pyrophosphate (TPP). nih.govnih.gov Computational modeling and molecular dynamics simulations have suggested that IDP and DMADP bind to the DXS enzyme in a manner very similar to TPP, effectively blocking the cofactor's access to the active site. nih.govresearchgate.net

Recent studies have further elucidated the molecular mechanism of this allosteric regulation. The binding of IDP and DMADP to DXS promotes the dissociation of the active enzyme dimer into inactive monomers. researchgate.netbiorxiv.org This shift in the dimer-monomer equilibrium provides a rapid and sensitive mechanism to control the flux through the MEP pathway in response to fluctuating levels of its end products. biorxiv.org This regulatory mechanism appears to be evolutionarily conserved across bacteria and plants. biorxiv.org

Beyond the terminal products of the MEP pathway, there is evidence for feedback regulation by other downstream isoprenoid precursors. For instance, farnesyl diphosphate (FPP), a C15 isoprenoid precursor, has been found to inhibit an IspF-MEP complex. nih.gov IspF is the enzyme that catalyzes a later step in the pathway, converting 2-C-methyl-D-erythritol 2,4-cyclodiphosphate to 1-hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate. The binding of MEP to IspF appears to induce a conformational change that allows for the inhibitory binding of FPP, suggesting a more complex, multi-layered feedback control of the pathway. nih.gov

This intricate network of feedback inhibition on key enzymes like DXS ensures a homeostatic control over the production of isoprenoid precursors, allowing for rapid adjustments to metabolic demands.

| Inhibitor | Target Enzyme | Mechanism of Inhibition |

| Isopentenyl diphosphate (IDP) | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | Competitive with Thiamine Pyrophosphate (TPP), Promotes dimer monomerization |

| Dimethylallyl diphosphate (DMADP) | 1-deoxy-D-xylulose 5-phosphate synthase (DXS) | Competitive with Thiamine Pyrophosphate (TPP), Promotes dimer monomerization |

| Farnesyl diphosphate (FPP) | IspF-MEP complex | Allosteric inhibition |

Interplay Between MEP and MVA Pathway Regulation

In plants and some other eukaryotes, the biosynthesis of isoprenoid precursors occurs via two distinct pathways: the MEP pathway, located in the plastids, and the mevalonate (B85504) (MVA) pathway, which operates in the cytoplasm and endoplasmic reticulum. biorxiv.orgslideshare.net While each pathway traditionally supplies precursors for different classes of isoprenoids—the MEP pathway for monoterpenes, diterpenes, carotenoids, and the side chains of chlorophylls, and the MVA pathway for sterols, sesquiterpenes, and triterpenes—there is significant evidence of crosstalk and regulatory interplay between them. biorxiv.orgslideshare.net

This crosstalk primarily involves the exchange of the common C5 precursors, IPP and DMADP, between the plastids and the cytoplasm. biorxiv.org Although the two pathways are physically separated, a complete blockage of one pathway does not entirely halt the synthesis of all isoprenoids in either compartment, indicating that transport of these intermediates can occur. biorxiv.org The extent and directionality of this transport can vary depending on the plant species, tissue type, developmental stage, and environmental conditions. researchgate.netpnas.org For example, some studies in Arabidopsis thaliana seedlings have suggested a unidirectional transport of isoprenoid intermediates from the plastids to the cytosol. pnas.org Conversely, other research, such as that on spike lavender, has provided evidence for the transport of MVA-derived precursors from the cytosol into the plastids. researchgate.net

The regulatory interplay between the two pathways is also evident at the genetic level. Manipulation of key enzymes in one pathway can lead to significant changes in the metabolic products of the other. For instance, the overexpression of 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), a rate-limiting enzyme in the MVA pathway, in poplar trees resulted in dramatically increased yields of plastid-derived products such as abscisic acid, gibberellins, and carotenoids. biorxiv.org This suggests that an increased cytoplasmic pool of isoprenoid precursors can be transported into the plastids to supplement the MEP pathway's output. biorxiv.org

This intricate communication between the MEP and MVA pathways allows for a coordinated regulation of isoprenoid biosynthesis throughout the plant cell, enabling a flexible response to diverse metabolic and environmental demands. The ability to shuttle intermediates between compartments provides a mechanism to buffer fluctuations in precursor supply and to fine-tune the production of specific classes of isoprenoids.

| Pathway | Cellular Location | Primary Products | Interplay Mechanism |

| MEP Pathway | Plastids | Monoterpenes, Diterpenes, Carotenoids, Chlorophyll (B73375) side chains | Export of IPP/DMADP to the cytosol |

| MVA Pathway | Cytosol/Endoplasmic Reticulum | Sterols, Sesquiterpenes, Triterpenes | Import of IPP/DMADP from the plastids (in some cases) |

Evolutionary Significance of the 1 Deoxy D Xylulose 5 Phosphate Pathway

Conservation of Pathway Enzymes Across Diverse Organisms

The enzymes of the MEP pathway exhibit a remarkable degree of conservation across different domains of life, indicating a strong evolutionary pressure to maintain their function. nih.gov This pathway consists of seven enzymatic steps, and the genes encoding these enzymes are found in a wide range of organisms, from bacteria to photosynthetic eukaryotes. nih.gov

In land plants, a striking feature is that six of the seven MEP pathway genes are predominantly found as single-copy genes, despite multiple whole-genome duplication events that have occurred throughout plant evolution. nih.govnih.govresearchgate.net This resistance to duplication suggests that the precise stoichiometry and regulation of the pathway's enzymes are critical for organismal fitness. nih.gov While the first enzyme, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), has experienced duplications, typically only one copy retains the primary function within the MEP pathway. nih.gov

Studies involving inter-species syntenic block analysis and substitution rate calculations further confirm the evolutionary conservation of these genes. nih.govnih.gov The essential role of each enzyme is underscored by genetic analyses; reduced expression of any individual MEP pathway gene leads to distinct and often severe phenotypic variations, confirming their indispensable function in plant growth and development. nih.govnih.govresearchgate.net

| Enzyme | Gene | General Conservation Status | Notes on Conservation in Plants |

|---|---|---|---|

| 1-Deoxy-D-xylulose-5-phosphate synthase | DXS | Conserved across bacteria and plastid-bearing eukaryotes. | Subject to duplication, but often with functional divergence. Key regulatory point. mdpi.com |

| 1-Deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | Highly conserved; a key regulatory enzyme. | Predominantly a single-copy gene. Overexpression can increase isoprenoid production. nih.govfrontiersin.org |

| 2-C-Methyl-D-erythritol 4-phosphate cytidylyltransferase | MCT | Conserved in organisms with the MEP pathway. | Predominantly a single-copy gene. nih.gov |

| 4-(Cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | CMK | Conserved in organisms with the MEP pathway. | Predominantly a single-copy gene. nih.gov |

| 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate synthase | MDS | Conserved in organisms with the MEP pathway. | Predominantly a single-copy gene. nih.gov |

| 4-Hydroxy-3-methylbut-2-enyl diphosphate (B83284) synthase | HDS | Conserved in organisms with the MEP pathway. | Predominantly a single-copy gene. nih.gov |

| 4-Hydroxy-3-methylbut-2-enyl diphosphate reductase | HDR | Conserved in organisms with the MEP pathway. | Predominantly a single-copy gene. nih.gov |

Phylogenetic Analysis of DXS and DXR Enzymes

Phylogenetic studies of DXS and DXR, the first two enzymes in the pathway, provide deeper insights into their evolutionary history and functional diversification, particularly in plants. nih.gov

DXS (1-Deoxy-D-xylulose-5-phosphate synthase): In plants, the DXS gene family is composed of three distinct classes or subfamilies, each with non-redundant functions. mdpi.comnih.gov

DXS1 Class: This group is primarily involved in the synthesis of essential isoprenoids required for primary metabolism, such as chlorophylls (B1240455) and carotenoids, which are fundamental for photosynthesis and growth. mdpi.com

DXS2 Class: Members of this class are typically involved in the synthesis of specialized or secondary isoprenoids that play roles in plant defense, stress responses, and interactions with the environment. mdpi.com

DXS3 Class: This is the most understudied class. Phylogenetic analysis suggests it emerged later than DXS1 and DXS2 and is under less intense purifying selection. Some critical amino acid positions are not conserved in this subfamily, suggesting a possible novel or altered function. nih.gov

Phylogenetic trees constructed from DXS protein sequences generally show clustering that aligns with species taxonomy, separating monocots, dicots, and gymnosperms. nih.govcdnsciencepub.com

DXR (1-Deoxy-D-xylulose-5-phosphate reductoisomerase): Unlike DXS, the DXR gene has largely remained as a single copy in most plant species. nih.gov Phylogenetic analysis of DXR proteins also shows an evolutionary relationship that reflects plant taxonomy, with clear groupings for green algae, liverworts, gymnosperms (pinales), monocots, and eudicots. nih.gov This pattern suggests a vertical evolution from a common ancestral gene from lower to higher plants. nih.gov The high degree of sequence homology among DXR enzymes from different plant species points to its conserved and critical role in converting DXP to 2-C-methyl-D-erythritol-4-phosphate, a rate-limiting step in the pathway. nih.govcdnsciencepub.com

| DXS Class | Proposed Primary Function | Evolutionary Note |

|---|---|---|

| DXS1 | Primary metabolism (e.g., chlorophylls, carotenoids, gibberellins). mdpi.com | Appears to be the ancestral form involved in housekeeping functions. |

| DXS2 | Specialized/secondary metabolism (e.g., defense compounds, volatiles). mdpi.com | Likely arose from gene duplication, allowing for functional specialization. |

| DXS3 | Hormone synthesis; possible novel functions. mdpi.comnih.gov | Emerged later in evolution and is under less stringent selection pressure. nih.gov |

Hypothesized Origins and Dissemination of the Pathway

The evolutionary origin of the MEP pathway is distinct from the MVA pathway. While the MVA pathway is considered ancestral in archaea and eukaryotes, the MEP pathway is characteristic of bacteria. nih.govresearchgate.netsemanticscholar.org The prevailing hypothesis for the presence of the MEP pathway in photosynthetic eukaryotes (plants and algae) is endosymbiotic gene transfer. nih.gov

It is widely believed that the MEP pathway was acquired by an ancestral eukaryotic host through the primary endosymbiosis of a cyanobacterium, which evolved into the modern-day chloroplast. nih.govresearchgate.net Over evolutionary time, the genes encoding the MEP pathway enzymes were transferred from the cyanobacterial (plastid) genome to the host's nuclear genome. This is supported by phylogenetic analyses which establish contributions from both cyanobacteria and Chlamydiae sequences to the MEP pathway genes found in plants today. nih.govnih.govresearchgate.net This indicates a polyphyletic origin for the eukaryotic MEP pathway genes. nih.govnih.gov

The establishment of this plastid-localized pathway created a dual system for isoprenoid biosynthesis in plants: the cytosolic MVA pathway and the plastidial MEP pathway. annualreviews.org This metabolic compartmentalization allows for the independent regulation and synthesis of different classes of isoprenoids. For instance, the MEP pathway is primarily responsible for the synthesis of monoterpenes, diterpenes (like gibberellins), carotenoids, and the side chains of chlorophylls and plastoquinone. youtube.comannualreviews.org The MVA pathway, in contrast, synthesizes sterols, sesquiterpenes, and ubiquinone. annualreviews.org This dual-pathway system represents a significant evolutionary innovation, enabling the vast and complex isoprenoid metabolism observed in plants.

Metabolic Engineering and Synthetic Biology Approaches Leveraging 1 Deoxy D Xylulose 5 Phosphate Metabolism

Strategies for Enhanced Isoprenoid Production in Microbial Cell Factories

Microbial cell factories, such as Escherichia coli and Saccharomyces cerevisiae, are widely used for the production of isoprenoids due to their fast growth and genetic tractability. jmb.or.kr A primary strategy to boost isoprenoid production is to increase the supply of the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are the end products of the DXP pathway. jmb.or.krwikipedia.org

Engineering efforts have often focused on identifying and alleviating bottlenecks within the DXP pathway. nih.gov Enzymes such as DXP synthase (Dxs) and isopentenyl diphosphate isomerase (Idi) have been identified as common rate-limiting steps. plos.orgfrontiersin.org Consequently, overexpressing the genes encoding these enzymes, either from the native host or from different organisms, has proven effective in increasing the metabolic flux towards isoprenoid precursors. nih.govepa.gov For instance, the co-expression of dxs2 from Streptomyces avermitilis and idi from Bacillus subtilis in E. coli led to a 12.2-fold increase in amorphadiene (B190566) production in shake flask fermentation. nih.gov

Another key strategy involves balancing the expression of multiple pathway genes to avoid the accumulation of toxic intermediates and to ensure a smooth metabolic flow. frontiersin.org The accumulation of certain intermediates can be detrimental to cell growth and productivity. frontiersin.orgnih.gov Therefore, carefully tuning the expression levels of DXP pathway enzymes is crucial for maximizing product titers. frontiersin.org Furthermore, heterologous expression of the entire mevalonate (B85504) (MVA) pathway, an alternative isoprenoid biosynthesis route, in organisms that naturally use the DXP pathway (like E. coli), has been a successful strategy to bypass the tight regulation of the native DXP pathway and significantly improve isoprenoid synthesis. frontiersin.org

Optimization of Carbon Flux Through the DXP Pathway

Efficiently channeling carbon from central metabolism to the DXP pathway is paramount for high-yield isoprenoid production. The DXP pathway starts with the condensation of glyceraldehyde 3-phosphate (G3P) and pyruvate (B1213749). nih.gov Therefore, optimizing the central carbon metabolism to increase the availability of these precursors is a key engineering target. nih.govrsc.org

Metabolic flux analysis is a powerful tool used to understand and optimize the distribution of carbon throughout the cell's metabolic network. nih.gov Studies have shown that the flux through the DXP pathway can be influenced by environmental factors such as light and temperature. nih.gov By analyzing these fluxes, researchers can identify targets for genetic modification to redirect carbon toward the DXP pathway and away from competing pathways. nih.gov

Novel Routes to DXP and Pathway Bypassing

To circumvent the limitations of the native DXP pathway, such as carbon loss and tight regulation, researchers have developed novel, synthetic routes to produce DXP. asm.org One innovative approach involves creating a pathway from pentose (B10789219) phosphates, like ribulose 5-phosphate (Ru5P), directly to DXP. escholarship.orgasm.orgnih.gov This strategy not only conserves carbon by avoiding the decarboxylation step catalyzed by Dxs but also provides a more direct route from C5 sugars (e.g., xylose) to C5 isoprenoid precursors. escholarship.orgasm.org

In E. coli, researchers have successfully engineered such novel DXP (nDXP) routes by discovering that certain enzymes can catalyze the conversion of Ru5P to DXP. asm.org For example, overexpression of the wild-type E. coli gene yajO or the use of mutated versions of the ribB gene enabled the synthesis of DXP from Ru5P. asm.orgnih.gov These engineered strains demonstrated a significant increase in the production of the sesquiterpene bisabolene (B7822174), a candidate biodiesel. asm.orgasm.org

Another strategy involves creating artificial pathways that bypass native metabolism altogether. For instance, an alcohol-dependent hemiterpene (ADH) pathway has been developed to produce IPP and DMAPP from exogenously supplied alcohols like isoprenol (ISO) and dimethylallyl alcohol (DMAA). nih.govnih.gov This decouples isoprenoid production from central carbon metabolism, potentially offering a more direct and efficient route to the final products. nih.gov

Combinatorial Engineering and Multi-Enzyme Pathway Construction

The complexity of metabolic pathways often means that optimizing a single gene is insufficient. Combinatorial engineering approaches allow for the systematic exploration of the effects of expressing various combinations of pathway genes. plos.org This strategy helps in identifying synergistic or antagonistic interactions between different enzymes and in finding the optimal balance of gene expression for maximum productivity.

A novel ligase-independent cloning method, Cross-lapping In Vitro Assembly (CLIVA), has been used to rapidly assemble multiple plasmids containing various combinations of DXP pathway genes. plos.org This enabled a systematic investigation into the effects of different enzyme combinations on the production of amorphadiene. The study revealed that certain combinations of overexpressed genes could have unanticipated inhibitory effects, which were correlated with the accumulation of the intermediate methylerythritol cyclodiphosphate (MEC). plos.org

Constructing multi-enzyme pathways, sometimes as fusion proteins, is another powerful technique. Fusing enzymes that catalyze sequential steps in a pathway can increase efficiency by channeling substrates between active sites and preventing the diffusion of intermediates. nih.gov For example, expressing a fusion of DXP reductase (Dxr), the second enzyme in the pathway, with a novel DXP-producing enzyme from Ru5P (RibB(G108S)) improved bisabolene titers more than four-fold and reduced the accumulation of intracellular DXP. nih.govasm.orgresearchgate.net

Application in Biofuel and Specialty Chemical Production

The engineered DXP metabolism has been successfully applied to the microbial production of a variety of valuable chemicals, including biofuels and specialty chemicals. researchgate.netasm.org Isoprenoids are attractive biofuel candidates due to their high energy density and structural similarity to petroleum-based fuels. frontiersin.org

For example, metabolic engineering of the DXP pathway in E. coli has been used to produce bisabolene, a sesquiterpene that is a promising precursor to biodiesel. asm.orgasm.org By implementing novel routes to DXP, researchers have significantly enhanced bisabolene titers. asm.orgnih.gov Similarly, the production of isoprene, a C5 hydrocarbon used to produce synthetic rubber, has been improved by engineering the DXP pathway in E. coli. nih.govresearchgate.net

In the realm of specialty chemicals, engineered DXP metabolism has been instrumental in producing precursors for pharmaceuticals. A notable example is the production of amorphadiene, a precursor to the antimalarial drug artemisinin. plos.orgnih.gov By optimizing the DXP pathway in E. coli, researchers have been able to achieve high-level production of this valuable compound. nih.gov These successes highlight the potential of metabolic engineering of the DXP pathway to provide sustainable and economically viable routes to a wide range of important chemicals. researchgate.net

Analytical Methodologies for Studying 1 Deoxy D Ribulose and Its Derivatives

Spectrophotometric Assays for Enzyme Activity

Spectrophotometric assays are fundamental for determining the activity of enzymes that either produce or consume 1-Deoxy-D-ribulose or its derivatives. These assays are often designed as coupled enzyme systems where the reaction of interest is linked to a second reaction that produces a measurable change in absorbance.

A common strategy involves coupling the enzymatic reaction to the oxidation or reduction of nicotinamide adenine dinucleotide (NADH or NADPH), which can be monitored by the change in absorbance at 340 nm. For instance, the activity of an enzyme producing a product that can be subsequently acted upon by a dehydrogenase can be measured by tracking the consumption of NADH.

Enzyme-coupled assays can be adapted for high-throughput screening in microplate format, facilitating the analysis of large numbers of samples for applications such as inhibitor screening. The sensitivity of these assays can be enhanced by including additional coupling enzymes to amplify the signal, for example, by creating a system where one turnover of the primary enzyme leads to the oxidation of multiple NADH molecules.

Another approach is the use of fluorometric assays. These assays can offer greater sensitivity compared to absorbance-based methods. A fluorometric end-point assay has been developed for 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme that produces a related deoxy sugar phosphate (B84403). This method involves the chemical reaction of the enzymatic product with a reagent like 3,5-diaminobenzoic acid to form a highly fluorescent derivative, whose fluorescence intensity is proportional to the enzyme activity.

Table 1: Comparison of Spectrophotometric Assay Principles

| Assay Type | Principle | Measured Parameter | Wavelength (nm) | Key Features |

|---|---|---|---|---|

| Coupled Enzyme Assay | The product of the primary enzyme is a substrate for a secondary, NADH-dependent dehydrogenase. | Decrease in NADH concentration | 340 | Continuous, real-time monitoring of enzyme activity. |

| Fluorometric Assay | The enzymatic product reacts with a chemical to form a fluorescent compound. | Increase in fluorescence intensity | Varies (e.g., Ex: 320, Em: 425) | High sensitivity, suitable for low-level enzyme activity. |

Chromatographic Techniques for Metabolite Quantification

Chromatographic methods are essential for the separation and quantification of this compound and its derivatives from complex biological matrices. The choice of technique depends on the analyte's properties, the required sensitivity, and the sample complexity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile compounds like sugars and sugar phosphates. Due to the high polarity of these molecules, specialized stationary phases and detection methods are often required.

Mixed-mode chromatography, which combines reversed-phase and ion-exchange properties, is effective for separating highly polar compounds like sugar phosphates. For instance, Primesep SB columns, which have both anion-exchange and reversed-phase characteristics, can separate sugar phosphates based on the number of phosphate groups. Detection of these non-chromophoric compounds can be achieved using an Evaporative Light Scattering Detector (ELSD).

For enhanced sensitivity and selectivity, pre-column derivatization with a fluorescent tag can be employed. A method for the enzymatic product 1-deoxy-D-xylulose involves derivatization with 2-anthranilic acid. The resulting fluorescent derivative is then separated on a phenyl column and quantified using a fluorescence detector. acs.org This approach is noted for its simplicity, sensitivity, and selectivity. acs.org

Table 2: Example HPLC Conditions for Deoxy Sugar Analysis

| Parameter | Method Details |

|---|---|

| Column | Nova-Pak phenyl |

| Mobile Phase | CH3CN-water-1-butylamine-tetrahydrofuran-H3PO4 (2:97:0.125:0.5:0.25, v/v) |

| Detection | Fluorescence (Excitation: 320 nm, Emission: 425 nm) |

| Derivatization Reagent | 2-anthranilic acid |

| Linear Range | 5 - 200 ng of 1-deoxy-D-xylulose |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Since sugars and their derivatives are non-volatile, a crucial derivatization step is required to increase their volatility before GC analysis.

Common derivatization methods for sugars include silylation, acetylation, and oximation followed by silylation or acetylation. restek.comrestek.com Oximation of the carbonyl group prior to silylation is often performed to reduce the number of anomeric peaks, simplifying the resulting chromatogram. rsc.org For instance, a two-step procedure involving reaction with hydroxylamine to form oximes, followed by trimethylsilylation, results in only two peaks (syn and anti isomers) for each reducing sugar. rsc.org

Alditol acetylation is another derivatization strategy where the sugar is first reduced to its corresponding sugar alcohol (alditol) and then acetylated. This method produces a single peak for each sugar, but it cannot distinguish between different aldoses and ketoses that yield the same alditol upon reduction. nih.gov A method using a methyl sulfoxide/1-methylimidazole system for direct acetylation has been shown to yield a single, unique peak for each of the 23 saccharides tested, allowing for simultaneous determination of aldoses, ketoses, and alditols. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), combine the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. These techniques are particularly well-suited for the analysis of polar metabolites like this compound and its phosphorylated forms in complex biological samples.

The analysis of phosphorylated metabolites can be challenging due to their interaction with metal surfaces in conventional LC systems. The use of systems with MaxPeak High Performance Surfaces Technology and specialized columns like the Atlantis Premier BEH Z-HILIC can mitigate these interactions, resulting in improved peak shape, symmetry, and sensitivity. Hydrophilic Interaction Liquid Chromatography (HILIC) is a common separation mode for these polar compounds.

For comprehensive quantitative analysis of pentose (B10789219) phosphate pathway intermediates, a method based on Group Specific Internal Standard Technology (GSIST) labeling has been developed. nih.gov In this approach, the sample and corresponding internal standards are derivatized with isotope-coded reagents. This derivatization increases the hydrophobicity of the metabolites, allowing for effective separation on reversed-phase columns, and the co-eluting internal standards correct for matrix effects and ion suppression, enabling precise quantification. nih.gov

Table 3: LC-MS/MS Method for Pentose Phosphate Pathway Metabolites

| Technique | Principle | Advantages |

|---|---|---|

| UPLC-MS/MS with HILIC | Separation of polar analytes on a zwitterionic HILIC column with detection by tandem mass spectrometry. | Excellent separation for challenging polar and phosphorylated analytes; sharp, symmetric peaks. |

| LC-MS with GSIST Labeling | Derivatization with isotope-coded reagents followed by reversed-phase LC-MS analysis. | Precise quantification by eliminating ion suppression issues; increased hydrophobicity for better separation. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are used to determine the connectivity of atoms and the stereochemistry of the molecule.

The ¹H NMR spectrum of a sugar is often complex due to the overlapping signals of the C-H protons, which typically resonate in a narrow chemical shift range (δH 3–5.5 ppm). nih.gov However, ¹³C NMR spectroscopy provides a wider chemical shift dispersion, which is useful for characterizing the carbon skeleton. The chemical shifts of the anomeric carbons (90–110 ppm) are particularly diagnostic. unina.it

NMR is also used to study the tautomeric equilibrium of sugars in solution. For example, a solution of D-ribulose in D₂O exists as a mixture of the α-furanose, β-furanose, and open-chain keto forms. unimo.it The use of ¹³C-labeled compounds can aid in the quantification of these different forms. nih.govosti.gov Two-dimensional NMR experiments, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons, which is essential for complete structural assignment. nih.gov

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for studying the conformational dynamics of proteins in solution. It provides information on the solvent accessibility and hydrogen bonding of backbone amide protons, which can change upon ligand binding or other perturbations.

HDX-MS has been applied to study the conformational dynamics of 1-deoxy-D-xylulose 5-phosphate synthase (DXPS) upon ligand binding. acs.org By comparing the deuterium uptake of the enzyme in its apo form versus its ligand-bound state, regions of the protein that undergo conformational changes can be identified. acs.org This differential HDX-MS approach can reveal both orthosteric and allosteric effects of ligand binding. nih.gov

The technique involves incubating the protein in a deuterated buffer for various times, followed by quenching the exchange reaction, proteolytic digestion, and LC-MS analysis of the resulting peptides. The mass increase of each peptide corresponds to the number of deuterons incorporated. A decrease in deuterium exchange upon ligand binding typically indicates that the region has become less solvent-accessible or more structured, which can help in mapping binding sites and understanding the mechanism of enzyme action. uwo.canist.gov

Radiometric Assays Using Labeled Precursors

Radiometric assays offer a highly sensitive and specific method for quantifying the formation and conversion of this compound by tracing the metabolic fate of radiolabeled precursor molecules. This technique is particularly valuable for studying reaction kinetics and metabolic pathways, even at very low substrate concentrations. The fundamental principle involves the use of a substrate labeled with a radioisotope, such as Carbon-14 (¹⁴C) or Tritium (³H). The radioactivity incorporated into the product, this compound, is then measured to determine the reaction rate or the quantity of the compound formed.

The application of radiometric assays to study this compound can be conceptualized through its formation in processes like the Maillard reaction. In this context, a common precursor such as D-ribose can be radiolabeled. For instance, [¹⁴C]-D-ribose can be reacted with an amino acid. As the reaction proceeds, the radiolabel is incorporated into the various products, including the 1-amino-1-deoxy-D-ketose, which is a precursor to this compound.

A typical experimental workflow for a radiometric assay to study the formation of this compound would involve the following steps:

Incubation: A reaction mixture is prepared containing the necessary reactants, such as an amino acid and the radiolabeled precursor ([¹⁴C]-D-ribose). The reaction is allowed to proceed under controlled conditions (e.g., specific temperature and pH).

Separation: At predetermined time points, aliquots of the reaction mixture are taken, and the reaction is stopped. The products in the mixture are then separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantification: The amount of radioactivity in the separated product corresponding to this compound or its derivatives is measured using a scintillation counter or a radiochromatogram scanner.

Data Analysis: The measured radioactivity is then used to calculate the amount of product formed over time, allowing for the determination of reaction kinetics.

While direct and extensive research employing radiometric assays specifically for this compound is not widely documented, the principles are well-established from studies on analogous compounds. For example, radiometric methods are commonly used to determine the activity of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme that produces a structurally related compound. In these assays, the formation of radiolabeled 1-deoxy-D-xylulose 5-phosphate is quantified, and this approach has been validated against other analytical methods like fluorometric assays nih.gov.

The data generated from such an assay can be presented in a tabular format to illustrate the relationship between reaction time and product formation. Below is a hypothetical data table representing the results from a radiometric assay measuring the formation of this compound from [¹⁴C]-D-ribose.

| Time (minutes) | Radioactivity in this compound (cpm) | Amount of this compound Formed (nmol) |

|---|---|---|

| 0 | 50 | 0.1 |

| 10 | 1500 | 3.0 |

| 20 | 2800 | 5.6 |

| 30 | 3900 | 7.8 |

| 40 | 4750 | 9.5 |

| 50 | 5400 | 10.8 |

| 60 | 5850 | 11.7 |

This table is illustrative and represents the type of data that would be generated from a radiometric assay. The values are hypothetical and serve to demonstrate the principles of the methodology.

The specificity of radiometric assays is a significant advantage, as it allows for the detection of the labeled product even in complex biological matrices where other compounds might interfere with different analytical techniques. The high sensitivity of this method enables the study of metabolic pathways and enzyme kinetics with a high degree of accuracy.

Targeting the 1 Deoxy D Xylulose 5 Phosphate Pathway for Therapeutic and Agricultural Applications

MEP Pathway Enzymes as Anti-Infective Drug Targets

The absence of the MEP pathway in humans and its essentiality in numerous pathogens present a prime opportunity for the development of new antimicrobial drugs with potentially minimal side effects for humans. nih.govmdpi.com The enzymes within this pathway are highly conserved among pathogens but show no homology to mammalian proteins, making them ideal targets for selective inhibitors. nih.govresearchgate.net This strategy has spurred intensive research worldwide, leading to the identification of several promising enzyme targets for the development of a new generation of antibiotics and antiparasitic agents. nih.govmdpi.com

1-Deoxy-D-xylulose 5-phosphate synthase (DXPS) catalyzes the first and rate-limiting step in the MEP pathway. acs.orgnih.gov It facilitates the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). acs.orgfrontiersin.org DXP is a crucial metabolic branch point, serving as a precursor not only for isoprenoids but also for the synthesis of vitamins B1 (thiamine) and B6 (pyridoxal 5-phosphate). acs.orgnih.gov This central role in bacterial metabolism makes DXPS a particularly attractive target for novel antibacterial agents. asm.orgnih.gov

Inhibiting DXPS can disrupt multiple essential downstream pathways, potentially leading to potent antimicrobial effects. asm.orgnih.gov Researchers have been exploring various classes of DXPS inhibitors, including alkyl acetylphosphonates, which represent a potential new class of antibiotics as there are no FDA-approved drugs that target this enzyme. asm.orgnih.gov The development of selective inhibitors for DXPS is a key area of focus in the fight against antimicrobial resistance. nih.govresearchgate.net

Table 1: Examples of DXPS Inhibitors and Their Characteristics

| Inhibitor Class | Example Compound | Target Organism(s) | Key Findings |

|---|---|---|---|

| Alkyl Acetylphosphonates | Butyl Acetylphosphonate (BAP) | Uropathogenic Escherichia coli (UPEC) | Demonstrates selective inhibition of DXPS and impairs UPEC colonization in mouse models of urinary tract infection. asm.orgnih.gov |

| Hydroxybenzaldoximes | N/A | Escherichia coli | Act as D-GAP-competitive inhibitors of DXPS. asm.org |

| Aromatic Nitroso Substrates | N/A | Escherichia coli | Utilized as active site probes to guide the design of selective inhibitors. researchgate.net |

| Various Small Molecules | N/A | Mycobacterium tuberculosis | Ligand-based virtual screening has identified structurally unrelated classes with promising in vitro and whole-cell activity. nih.gov |

1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), also known as IspC, is the second enzyme in the MEP pathway and catalyzes the conversion of DXP to MEP. nih.govportlandpress.com This step is considered the first committed step of the pathway, making DXR a critical control point and an attractive target for drug development. nih.govresearchgate.net The enzyme is essential for the survival of many pathogens, including the malaria parasite Plasmodium falciparum and various bacteria, but is absent in humans. nih.govnih.gov

Fosmidomycin (B1218577) is a natural antibiotic that acts as a potent and specific inhibitor of DXR. usda.govwikipedia.org It is a structural analog of a reaction intermediate and effectively blocks the synthesis of isoprenoid precursors. wikipedia.orgresearchgate.net Fosmidomycin has demonstrated significant antimalarial activity in clinical trials, particularly when used in combination with other drugs like clindamycin (B1669177). wikipedia.orgnih.gov Its novel mode of action makes it a valuable tool against drug-resistant malaria. nih.gov However, challenges such as its high polarity, which can limit cell penetration in some bacteria, and the emergence of resistance, have driven efforts to develop new DXR inhibitors with improved properties. researchgate.netnih.gov

Table 2: Research Findings on DXR Inhibition by Fosmidomycin

| Aspect | Finding | Source(s) |

|---|---|---|

| Mechanism of Action | Specifically inhibits DXR, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. wikipedia.orgnih.gov | wikipedia.orgnih.gov |

| Inhibitory Activity (Ki values) | E. coli DXR: 38 nM M. tuberculosis DXR: 80 nM Francisella DXR: 99 nM | wikipedia.org | | Clinical Application | Tested in combination with clindamycin for the treatment of malaria with favorable results. wikipedia.orgnih.gov | wikipedia.orgnih.gov | | Resistance Mechanisms | Mutations in the dxr gene can confer resistance. wikipedia.orgnih.gov An increase in the copy number of the DXR enzyme has been correlated with in vitro resistance in P. falciparum. wikipedia.org | wikipedia.orgnih.gov |

Development of Herbicides Targeting the MEP Pathway

The MEP pathway is also present and essential in plants, where it operates in the plastids to produce isoprenoids necessary for growth and development. nih.govresearchgate.net These isoprenoids include carotenoids, chlorophyll (B73375) side chains, and plant hormones. frontiersin.org The absence of this pathway in animals makes it a promising target for the development of herbicides with high selectivity and potentially low toxicity to non-plant organisms. nih.govresearchgate.net

The design of specific inhibitors for MEP pathway enzymes can lead to broad-spectrum herbicidal activity. nih.gov The use of plant-based screening systems has been instrumental in identifying compounds that inhibit this pathway. researchgate.net One such example is ketoclomazone, which has been identified as an inhibitor of the MEP pathway. nih.govresearchgate.net Continued research in this area aims to discover new chemical scaffolds and modes of action to combat the growing issue of weed resistance to existing herbicides. researchgate.net

Rational Design of Enzyme Inhibitors

The rational design of inhibitors targeting MEP pathway enzymes is heavily reliant on a deep understanding of the enzymes' structure and catalytic mechanisms. acs.orgnih.gov Techniques such as X-ray crystallography have been pivotal in elucidating the three-dimensional structures of several MEP pathway enzymes, often in complex with substrates, cofactors, or inhibitors. portlandpress.comnih.gov This structural information provides a molecular blueprint for the design of novel, potent, and selective inhibitors. usda.gov

Computational methods, including structure-based drug design and virtual screening, are increasingly being used to identify and optimize lead compounds. nih.govusda.gov For instance, the crystal structure of Toxoplasma gondii DXR in a complex with fosmidomycin and NADPH has revealed the specific binding interactions, offering a basis for designing new anti-toxoplasma agents. portlandpress.com Similarly, understanding the structural differences between DXR from different pathogens, such as E. coli and M. tuberculosis, is crucial for developing broad-spectrum or species-specific inhibitors. nih.gov The combination of biochemical, genetic, and crystallographic approaches is essential for the continued development of effective drugs and herbicides that target the MEP pathway. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.